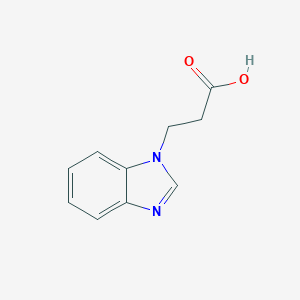

3-(1H-benzimidazol-1-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(benzimidazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c13-10(14)5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGRXBQGCQJOHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353690 | |

| Record name | 3-(1H-Benzimidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14840-18-7 | |

| Record name | 3-(1H-Benzimidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,3-benzodiazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Facile Synthesis of 3-(1H-benzimidazol-1-yl)propanoic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of a facile and efficient method for the synthesis of 3-(1H-benzimidazol-1-yl)propanoic acid, a valuable building block in the development of novel therapeutic agents and functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide spectrum of biological activities, making them privileged scaffolds in medicinal chemistry. The introduction of a propanoic acid moiety at the N-1 position of the benzimidazole ring system provides a versatile handle for further chemical modifications, such as amide bond formation, esterification, or salt formation, enabling the exploration of a broader chemical space for drug discovery. 3-(1H-benzimidazol-1-yl)propanoic acid, in particular, serves as a key intermediate in the synthesis of various pharmacologically active molecules. This guide details a reliable and straightforward synthetic approach to this compound.

Synthetic Methodology

The most facile and commonly employed method for the synthesis of 3-(1H-benzimidazol-1-yl)propanoic acid is the direct N-alkylation of benzimidazole with a 3-halopropanoic acid, typically 3-chloropropanoic acid or 3-bromopropanoic acid, in the presence of a suitable base. This reaction, a variation of the Williamson ether synthesis applied to N-alkylation, proceeds via a nucleophilic substitution mechanism where the deprotonated benzimidazole nitrogen attacks the electrophilic carbon of the halo-acid.

An alternative, two-step approach involves the N-alkylation of benzimidazole with an ester of a 3-halopropanoic acid (e.g., ethyl 3-bromopropanoate), followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid. While this method may sometimes offer better solubility and handling properties of the intermediate, the direct alkylation with the halo-acid is generally preferred for its atom economy and reduced number of synthetic steps.

This guide will focus on the direct N-alkylation method using 3-chloropropanoic acid.

Experimental Protocol

This section provides a detailed methodology for the synthesis of 3-(1H-benzimidazol-1-yl)propanoic acid via direct N-alkylation.

3.1. Materials and Reagents

-

Benzimidazole

-

3-Chloropropanoic acid

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Solvent: Ethanol, Dimethylformamide (DMF), or Acetonitrile

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Deionized water

3.2. Reaction Setup

A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is used for the reaction. The reaction is typically performed under a normal atmosphere unless any of the reagents are particularly sensitive to air or moisture.

3.3. Synthetic Procedure

-

Dissolution and Deprotonation: In the round-bottom flask, dissolve benzimidazole (1 equivalent) and the base (2-3 equivalents, e.g., sodium hydroxide) in the chosen solvent (e.g., ethanol). Stir the mixture at room temperature for 15-30 minutes to ensure the complete deprotonation of the benzimidazole.

-

Addition of Alkylating Agent: To the stirred solution, add 3-chloropropanoic acid (1.1-1.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and maintain this temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in deionized water.

-

Carefully acidify the aqueous solution to a pH of approximately 4-5 with dilute hydrochloric acid. The product will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

-

Purification:

-

Collect the precipitated solid by vacuum filtration and wash it with cold deionized water.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Dry the purified product under vacuum to obtain 3-(1H-benzimidazol-1-yl)propanoic acid as a white to off-white solid.

-

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of 3-(1H-benzimidazol-1-yl)propanoic acid and related derivatives under various conditions.

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzimidazole | 3-Chloropropanoic acid | NaOH | Ethanol | Reflux | 6 | ~85 |

| Benzimidazole | 3-Bromopropanoic acid | K₂CO₃ | DMF | 80 | 4 | ~90 |

| 2-Methylbenzimidazole | Ethyl 3-bromopropanoate | NaH | THF | Reflux | 5 | ~92 (ester) |

| Benzimidazole | Acrylic acid | None (Michael Addition) | Water | 100 | 12 | ~75 |

Visual Diagrams

5.1. Reaction Scheme

5.2. Experimental Workflow

Characterization of 3-(1H-benzimidazol-1-yl)propanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical characterization of 3-(1H-benzimidazol-1-yl)propanoic acid, a molecule of interest in pharmaceutical research. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses, offering a foundational understanding for researchers engaged in the synthesis, quality control, and further development of this compound. While a complete, unified dataset from a single source is not publicly available, this guide compiles and interprets data from related compounds and general spectroscopic principles to provide a robust analytical profile.

Molecular Structure and Properties

3-(1H-benzimidazol-1-yl)propanoic acid is a derivative of benzimidazole, a heterocyclic aromatic compound, featuring a propanoic acid side chain attached to one of the nitrogen atoms of the imidazole ring.

Chemical Structure:

Caption: Chemical structure of 3-(1H-benzimidazol-1-yl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the expected ¹H and ¹³C NMR spectral data for 3-(1H-benzimidazol-1-yl)propanoic acid, based on available information for the compound and its analogues.

¹H NMR Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(1H-benzimidazol-1-yl)propanoic acid in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | s | 1H | H-2 (imidazole ring) |

| ~7.70 | m | 2H | H-4 and H-7 (benzene ring) |

| ~7.30 | m | 2H | H-5 and H-6 (benzene ring) |

| ~4.50 | t | 2H | -N-CH₂- |

| ~2.90 | t | 2H | -CH₂-COOH |

| ~12.50 | br s | 1H | -COOH |

Note: The chemical shift of the carboxylic acid proton can be broad and its position may vary depending on the concentration and solvent.

¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(1H-benzimidazol-1-yl)propanoic acid

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | C=O (carboxylic acid) |

| ~144.0 | C-2 (imidazole ring) |

| ~143.0, ~134.0 | C-7a and C-3a (bridgehead carbons) |

| ~122.0, ~121.0 | C-5 and C-6 (benzene ring) |

| ~119.0, ~110.0 | C-4 and C-7 (benzene ring) |

| ~42.0 | -N-CH₂- |

| ~33.0 | -CH₂-COOH |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Molecular Ion Peak

The expected exact mass of the protonated molecule [M+H]⁺ of 3-(1H-benzimidazol-1-yl)propanoic acid (C₁₀H₁₀N₂O₂) is approximately 191.0815 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Fragmentation Pattern

While a specific mass spectrum for this compound is not available, a plausible fragmentation pathway can be predicted based on the structure.

Caption: Predicted major fragmentation pathways for 3-(1H-benzimidazol-1-yl)propanoic acid.

Table 3: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 191 | [C₁₀H₁₁N₂O₂]⁺ (Molecular Ion) |

| 173 | [C₁₀H₉N₂O]⁺ (Loss of H₂O) |

| 146 | [C₉H₁₀N₂]⁺ (Loss of COOH) |

| 132 | [C₈H₈N₂]⁺ (Benzimidazole ethyl fragment) |

| 118 | [C₇H₆N₂]⁺ (Benzimidazole fragment) |

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality, reproducible data. The following are generalized protocols that can be adapted for the analysis of 3-(1H-benzimidazol-1-yl)propanoic acid.

NMR Spectroscopy

Caption: General workflow for NMR analysis.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 3-(1H-benzimidazol-1-yl)propanoic acid and dissolve it in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Perform standard shimming, locking onto the deuterium signal of the solvent, and tuning of the probe for both ¹H and ¹³C frequencies.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections.

-

Spectral Analysis: Analyze the processed spectra to determine chemical shifts, multiplicities, and integration values.

Mass Spectrometry

Caption: General workflow for Mass Spectrometry analysis.

Protocol:

-

Sample Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a methanol/water mixture. Further dilute to a working concentration of 1-10 µg/mL.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution appropriate for the mass range of interest to ensure accurate mass measurements.

-

Sample Introduction and Ionization: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Use electrospray ionization (ESI) in positive ion mode to generate protonated molecules.

-

Full Scan Mass Spectrum: Acquire a full scan mass spectrum to identify the [M+H]⁺ ion and determine the molecular weight of the compound.

-

Tandem Mass Spectrometry (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor and fragmenting it in the collision cell to obtain the MS/MS spectrum.

-

Data Analysis: Analyze the full scan and MS/MS spectra to confirm the molecular weight and elucidate the fragmentation pattern, which aids in structural confirmation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, characterization of 3-(1H-benzimidazol-1-yl)propanoic acid using NMR and mass spectrometry. The presented data tables, fragmentation pathways, and experimental workflows serve as a valuable resource for researchers in the field. It is important to note that the spectral data provided are based on the analysis of structurally similar compounds and established spectroscopic principles. For definitive characterization, it is essential to acquire and interpret the actual experimental data for 3-(1H-benzimidazol-1-yl)propanoic acid. Future work should focus on obtaining and publishing a complete experimental dataset for this compound to create a definitive analytical reference.

physical and chemical properties of 3-(1H-benzimidazol-1-yl)propanoic acid

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(1H-benzimidazol-1-yl)propanoic acid, tailored for researchers, scientists, and professionals in drug development. The document summarizes available quantitative data, outlines experimental protocols, and visualizes a key synthetic pathway.

Core Chemical and Physical Properties

3-(1H-benzimidazol-1-yl)propanoic acid is a derivative of benzimidazole, a heterocyclic aromatic organic compound. It is important to distinguish this compound from its isomer, 3-(1H-benzimidazol-2-yl)propanoic acid, also known as Procodazol, for which more extensive data is publicly available. This guide focuses on the 1-substituted isomer.

Quantitative data for 3-(1H-benzimidazol-1-yl)propanoic acid and its hydrochloride salt are presented below, with data for the 2-yl isomer provided for comparison.

Table 1: Physical and Chemical Properties of 3-(1H-benzimidazol-1-yl)propanoic Acid and Related Compounds

| Property | 3-(1H-benzimidazol-1-yl)propanoic acid | 3-(1H-benzimidazol-1-yl)propanoic acid hydrochloride | 3-(1H-benzimidazol-2-yl)propanoic acid |

| CAS Number | Not explicitly found | 30163-88-3[1][2] | 23249-97-0[3] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | C₁₀H₁₁ClN₂O₂[1][2] | C₁₀H₁₀N₂O₂[3] |

| Molecular Weight | 190.20 g/mol | 226.66 g/mol [2] | 190.2 g/mol [3] |

| Appearance | Not specified | Solid[4] | Not specified |

| Melting Point | Not specified | Not specified | 229-231 °C (decomposes)[3] |

| Boiling Point | Not specified | Not specified | 497.9±28.0 °C (Predicted)[3] |

| Density | Not specified | Not specified | 1.367±0.06 g/cm³ (Predicted)[3] |

| pKa | Not specified | Not specified | 3.98±0.10 (Predicted)[3] |

| SMILES String | O=C(O)CCN1C=NC2=C1C=CC=C2 | Cl.O=C(O)CCN1C=NC2=CC=CC=C21[1] | O=C(O)CCC1=NC2=CC=CC=C2N1 |

| InChI Key | Not specified | DAVWSJSWUOVUFG-UHFFFAOYSA-N[1][4] | Not specified |

Note: A major supplier of the hydrochloride salt explicitly states that they do not collect analytical data for this product, which may account for the limited availability of experimental data.[4]

Spectral Data

Table 2: Predicted Spectral Data for 3-(1H-benzimidazol-1-yl)propanoic Acid

| Spectrum Type | Predicted Characteristics |

| ¹H NMR | - Aromatic protons of the benzimidazole ring (approx. 7.2-8.0 ppm).- A singlet for the C2-H of the imidazole ring (approx. 8.0-8.5 ppm).- Two triplets for the -CH₂-CH₂- protons of the propanoic acid chain.- A broad singlet for the carboxylic acid proton (-COOH). |

| ¹³C NMR | - Aromatic carbons of the benzimidazole ring (approx. 110-145 ppm).- A signal for the C2 carbon of the imidazole ring.- Signals for the two methylene carbons of the propanoic acid chain.- A signal for the carbonyl carbon of the carboxylic acid (approx. 170-180 ppm). |

| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (approx. 1700-1725 cm⁻¹).- C=N and C=C stretching from the benzimidazole ring (approx. 1450-1650 cm⁻¹).- Aromatic C-H stretching (approx. 3000-3100 cm⁻¹).- Aliphatic C-H stretching (approx. 2850-2960 cm⁻¹). |

| Mass Spec. | - A molecular ion peak [M]⁺ corresponding to the molecular weight (190.20).- Fragmentation patterns showing the loss of the carboxyl group and cleavage of the propanoic acid chain. |

Experimental Protocols

While a specific, detailed synthesis protocol for 3-(1H-benzimidazol-1-yl)propanoic acid was not found, a general and widely used method for the N-alkylation of benzimidazoles can be adapted. This typically involves the reaction of benzimidazole with a halo-substituted carboxylic acid or a Michael addition to an α,β-unsaturated carboxylic acid.

Proposed Synthesis of 3-(1H-benzimidazol-1-yl)propanoic Acid

Reaction Scheme:

Caption: Proposed synthesis of 3-(1H-benzimidazol-1-yl)propanoic acid.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve benzimidazole in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: Add a slight excess of a base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the benzimidazole nitrogen.

-

Addition of Alkylating Agent: Slowly add an equimolar amount of 3-bromopropanoic acid to the reaction mixture.

-

Reaction Conditions: Heat the mixture with stirring. The reaction temperature and time will need to be optimized (e.g., 60-80 °C for several hours).

-

Work-up and Purification:

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salt byproduct.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

-

Biological Activity and Signaling Pathways

Specific studies detailing the biological activity and signaling pathways of 3-(1H-benzimidazol-1-yl)propanoic acid are limited. However, the benzimidazole scaffold is a well-established pharmacophore with a broad range of biological activities.[5][6][7]

-

Antimicrobial Activity: Benzimidazole derivatives are known to exhibit significant antibacterial and antifungal properties.[6][8][9] Some studies on derivatives of 3-(1H-benzimidazol-1-yl)propanoic acid have demonstrated antimicrobial activity.[8] The mechanism of action for some antimicrobial benzimidazoles involves the inhibition of microbial growth by interfering with essential cellular processes.

-

Anti-inflammatory Activity: Many benzimidazole-containing compounds have shown potent anti-inflammatory effects.[5][10] Aryl propionic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[11] The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.

-

Other Activities: The benzimidazole nucleus is present in drugs with a wide array of therapeutic uses, including antiviral, anticancer, and antihypertensive agents.[5][7]

No specific signaling pathways involving 3-(1H-benzimidazol-1-yl)propanoic acid have been elucidated in the reviewed literature. Research in this area would be necessary to determine its precise mechanism of action and potential therapeutic targets.

Below is a generalized workflow for screening the biological activity of a novel benzimidazole derivative.

Caption: General workflow for evaluating the biological activity of a synthesized compound.

Conclusion

3-(1H-benzimidazol-1-yl)propanoic acid is a compound of interest due to its structural relation to the versatile benzimidazole pharmacophore. While specific experimental data for the free acid are scarce in publicly available literature, this guide provides a consolidated overview based on the properties of its hydrochloride salt, its isomer 3-(1H-benzimidazol-2-yl)propanoic acid, and general knowledge of benzimidazole chemistry. The outlined synthetic protocol and predicted spectral data offer a solid foundation for researchers. Further investigation is warranted to fully characterize this compound and explore its potential biological activities and mechanisms of action.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 3-(1H-benzimidazol-1-yl)propanoic acid hydrochloride [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 11. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Solubility Profile of 3-(1H-benzimidazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of 3-(1H-benzimidazol-1-yl)propanoic acid, a compound of interest in pharmaceutical research. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for researchers to determine its solubility in common laboratory solvents. The guide details established experimental protocols, including the gold-standard shake-flask method, and offers a structured approach to data presentation and visualization of the experimental workflow.

Introduction

3-(1H-benzimidazol-1-yl)propanoic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Understanding its solubility is a critical first step in preclinical research, influencing formulation development, bioavailability, and the design of subsequent in vitro and in vivo studies.[1] This guide provides the necessary experimental methodologies for researchers to establish a comprehensive solubility profile of this compound.

Predicted Solubility Characteristics

Based on its chemical structure, which features a benzimidazole ring system and a propanoic acid side chain, 3-(1H-benzimidazol-1-yl)propanoic acid is expected to exhibit amphoteric properties. The carboxylic acid group (pKa ~4-5) will be deprotonated at neutral and basic pH, increasing solubility in aqueous bases. The benzimidazole ring contains a basic nitrogen atom (pKa of the conjugate acid ~5-6), which will be protonated at acidic pH, enhancing solubility in aqueous acids. In organic solvents, its solubility will be dictated by the polarity of the solvent and its ability to engage in hydrogen bonding.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for 3-(1H-benzimidazol-1-yl)propanoic acid in a range of common laboratory solvents is not available in the public domain. Researchers are encouraged to use the protocols outlined in this guide to generate this critical data. The following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimental Solubility Data for 3-(1H-benzimidazol-1-yl)propanoic acid

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Polar Protic | Water | 25 | |||

| Methanol | 25 | ||||

| Ethanol | 25 | ||||

| Isopropanol | 25 | ||||

| Acetic Acid | 25 | ||||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | |||

| Dimethylformamide (DMF) | 25 | ||||

| Acetonitrile | 25 | ||||

| Acetone | 25 | ||||

| Nonpolar | Dichloromethane (DCM) | 25 | |||

| Chloroform | 25 | ||||

| Toluene | 25 | ||||

| Hexane | 25 | ||||

| Aqueous Buffers | pH 1.2 (0.1 N HCl) | 37 | |||

| pH 4.5 (Acetate Buffer) | 37 | ||||

| pH 6.8 (Phosphate Buffer) | 37 | ||||

| pH 7.4 (Phosphate Buffer) | 37 |

Experimental Protocols

To ensure accurate and reproducible solubility data, standardized experimental protocols are essential.[2] The following sections detail the methodologies for both qualitative and quantitative solubility determination.

Materials and Equipment

-

3-(1H-benzimidazol-1-yl)propanoic acid (solid form)

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer and/or orbital shaker

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Qualitative Solubility Determination

A preliminary qualitative assessment can efficiently guide the selection of solvents for quantitative analysis.

Protocol:

-

Add approximately 1-2 mg of 3-(1H-benzimidazol-1-yl)propanoic acid to a small vial.

-

Add 0.1 mL of the chosen solvent.

-

Vortex the vial vigorously for 1 minute.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid has dissolved, add another 0.9 mL of the solvent and vortex again. Observe the result.

-

Categorize the solubility as:

-

Very Soluble: Dissolves completely in 0.1 mL.

-

Soluble: Dissolves completely upon addition of up to 1 mL.

-

Sparingly Soluble: Partially dissolves.

-

Insoluble: No visible dissolution.

-

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and ability to achieve true thermodynamic equilibrium.[2][3][4]

Protocol:

-

Preparation: Add an excess amount of solid 3-(1H-benzimidazol-1-yl)propanoic acid to a vial. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains at equilibrium.[3]

-

Solvent Addition: Add a known volume of the selected solvent or aqueous buffer to the vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or incubator. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[2][5] The equilibration time should be sufficient to ensure the concentration of the dissolved compound in the supernatant is constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment.[2] Then, carefully withdraw a sample of the supernatant. For accurate separation of the liquid and solid phases, centrifugation followed by filtration of the supernatant through a syringe filter is recommended.[2][5]

-

Quantification:

-

Prepare a series of standard solutions of 3-(1H-benzimidazol-1-yl)propanoic acid of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered supernatant from the solubility experiment using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of 3-(1H-benzimidazol-1-yl)propanoic acid in the experimental sample by interpolating its analytical response on the calibration curve. This concentration represents the equilibrium solubility.

-

-

Verification: For aqueous buffers, it is crucial to measure the pH of the saturated solution at the end of the experiment to ensure it has not significantly changed.[3][6]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility profile of 3-(1H-benzimidazol-1-yl)propanoic acid.

Caption: High-level workflow for solubility profile determination.

Caption: Detailed workflow of the shake-flask method.

Conclusion

References

Exploring the Pharmacological Landscape of Benzimidazole Derivatives: A Look at Potential Mechanisms of Action

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2] These derivatives have garnered significant attention from researchers in drug discovery and development due to their diverse biological profile, which includes antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This guide aims to explore the potential mechanisms of action underlying these activities, drawing from the existing body of research on various benzimidazole analogues.

Potential Mechanisms of Action of Benzimidazole Derivatives

The biological effects of benzimidazole derivatives are diverse and appear to be mediated through multiple mechanisms, often dependent on the specific substitutions on the benzimidazole core.

Antimicrobial and Antifungal Activity

A significant area of research for benzimidazole derivatives has been in the realm of antimicrobial and antifungal agents.[1][3][4][5] While the precise mechanisms can vary, a key target for many benzimidazole anthelmintics is the protein tubulin .[1]

-

Inhibition of Tubulin Polymerization: Benzimidazoles are known to bind to the β-tubulin subunit, preventing its polymerization into microtubules.[1] Microtubules are essential components of the cytoskeleton, involved in crucial cellular processes such as cell division, motility, and intracellular transport. Disruption of microtubule formation can lead to cell cycle arrest and ultimately cell death in susceptible organisms. It is important to note that some studies on specific benzimidazole derivatives did not find an inhibitory effect on tubulin polymerization, suggesting that this is not a universal mechanism for all compounds in this class.[1]

Derivatives of a closely related compound, 3-(2-methylbenzimidazol-1-yl)propanoic acid, have been synthesized and have shown potential antimicrobial activities.[4] The synthesis of novel benzimidazole-thiazinone derivatives has also yielded compounds with moderate antimicrobial activity.[5]

Anti-inflammatory Activity

Certain benzimidazole derivatives have demonstrated anti-inflammatory properties. The proposed mechanisms for this activity involve the modulation of key inflammatory pathways.[2]

-

Interaction with Inflammatory Mediators: Benzimidazole derivatives may exert their anti-inflammatory effects by interacting with various components of the inflammatory cascade, including:

-

Cyclooxygenases (COX)

-

Transient receptor potential vanilloid-1 (TRPV1)

-

Cannabinoid receptors

-

Bradykinin receptors

-

Specific cytokines

-

5-lipoxygenase (5-LOX) activating protein[2]

-

By modulating these targets, benzimidazole compounds can potentially reduce the production of pro-inflammatory mediators and alleviate inflammatory responses.

Experimental Protocols

Due to the lack of specific studies on the mechanism of action of 3-(1H-benzimidazol-1-yl)propanoic acid, detailed experimental protocols for this particular compound cannot be provided. However, a general workflow for investigating the mechanism of action of a novel benzimidazole derivative is outlined below.

Caption: A generalized workflow for investigating the mechanism of action of a novel compound.

Data Presentation

As no quantitative data for the mechanism of action of 3-(1H-benzimidazol-1-yl)propanoic acid is available, a data table cannot be generated. Research efforts would first need to focus on generating such data through the experimental workflow outlined above.

Conclusion and Future Directions

The benzimidazole scaffold represents a versatile platform for the development of new therapeutic agents. While the precise mechanism of action for 3-(1H-benzimidazol-1-yl)propanoic acid remains to be elucidated, the broader family of benzimidazole derivatives exhibits a range of biological activities, potentially through mechanisms such as tubulin polymerization inhibition and modulation of inflammatory pathways.

Future research should focus on synthesizing and screening a library of derivatives of 3-(1H-benzimidazol-1-yl)propanoic acid to identify lead compounds with potent biological activity. Subsequent in-depth studies would then be required to unravel the specific molecular targets and signaling pathways involved, ultimately paving the way for potential therapeutic applications. The development of novel benzimidazole-based drugs holds promise for addressing unmet medical needs in infectious diseases, inflammation, and oncology.

References

- 1. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives [mdpi.com]

- 5. mdpi.com [mdpi.com]

Preliminary Biological Activity Screening of 3-(1H-benzimidazol-1-yl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological activity screening of 3-(1H-benzimidazol-1-yl)propanoic acid. Benzimidazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] This document outlines the synthesis, and a representative screening cascade for evaluating the antimicrobial, antifungal, anticancer, and anti-inflammatory properties of the title compound. Detailed experimental protocols, data presentation in tabular format, and visualizations of experimental workflows and a relevant signaling pathway are included to guide researchers in the preliminary assessment of this and structurally related compounds.

Introduction

The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1][2] Its structural similarity to naturally occurring purine nucleosides allows for interaction with various biopolymers, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][3][4] The compound 3-(1H-benzimidazol-1-yl)propanoic acid, a derivative of the benzimidazole core, presents a promising candidate for biological investigation. This guide details a systematic approach to its preliminary biological evaluation.

Synthesis

The synthesis of 3-(1H-benzimidazol-1-yl)propanoic acid can be achieved through various established methods for N-alkylation of benzimidazoles. A common approach involves the reaction of benzimidazole with a suitable three-carbon synthon.

Representative Synthetic Protocol

A plausible synthesis route involves the reaction of benzimidazole with ethyl 3-bromopropanoate followed by hydrolysis of the resulting ester.

-

Step 1: N-Alkylation. Benzimidazole is reacted with ethyl 3-bromopropanoate in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically stirred at an elevated temperature to facilitate the reaction.

-

Step 2: Hydrolysis. The resulting ethyl 3-(1H-benzimidazol-1-yl)propanoate is then subjected to hydrolysis using an aqueous solution of a base, such as sodium hydroxide, followed by acidification to yield the desired 3-(1H-benzimidazol-1-yl)propanoic acid.

Biological Activity Screening

The preliminary biological screening of 3-(1H-benzimidazol-1-yl)propanoic acid is designed to assess its potential therapeutic value across several key areas. The following sections outline the experimental protocols for antimicrobial, antifungal, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

The antimicrobial potential of the compound can be evaluated against a panel of pathogenic bacteria.

The broth microdilution method is a standard procedure for determining the MIC of a compound.

-

Preparation of Bacterial Inoculum: Pure cultures of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)) are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth. Ciprofloxacin can be used as a standard reference drug.[5]

The following table summarizes hypothetical MIC values for 3-(1H-benzimidazol-1-yl)propanoic acid based on activities of related benzimidazole derivatives.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 64 |

| Bacillus subtilis | 32 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | >256 |

| Ciprofloxacin | 0.5 - 2 |

Antifungal Activity

The antifungal properties of the compound can be assessed against common fungal pathogens.

Similar to the antimicrobial assay, a broth microdilution method is employed.

-

Preparation of Fungal Inoculum: Cultures of fungal strains (e.g., Candida albicans, Aspergillus niger) are prepared and standardized.

-

Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C for 48 hours).

-

Determination of MIC: The MIC is the lowest concentration that inhibits fungal growth. Ketoconazole or Fluconazole can be used as a reference standard.[5][6]

The following table presents hypothetical MIC values for 3-(1H-benzimidazol-1-yl)propanoic acid.

| Fungal Strain | MIC (µg/mL) |

| Candida albicans | 128 |

| Aspergillus niger | >256 |

| Ketoconazole | 0.25 - 8 |

Anticancer Activity

The cytotoxic potential of the compound against cancer cell lines is a crucial part of the preliminary screening.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Human cancer cell lines (e.g., A549 (lung), MCF-7 (breast), HeLa (cervical)) are cultured in appropriate media.[7]

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated. Doxorubicin is often used as a positive control.[7]

The following table shows hypothetical IC50 values for 3-(1H-benzimidazol-1-yl)propanoic acid.

| Cell Line | IC50 (µM) |

| A549 (Lung Cancer) | 45 |

| MCF-7 (Breast Cancer) | 68 |

| HeLa (Cervical Cancer) | 52 |

| Doxorubicin | 0.5 - 5 |

Anti-inflammatory Activity

The anti-inflammatory potential can be initially screened using in vitro assays.

The ability of the compound to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) is a common indicator of anti-inflammatory activity.

-

Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

-

Compound Incubation: The enzymes are incubated with various concentrations of the test compound.

-

Substrate Addition: A substrate, such as arachidonic acid, is added to initiate the enzymatic reaction.

-

Product Measurement: The formation of prostaglandin E2 (PGE2) is quantified using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).

-

IC50 Calculation: The IC50 value for the inhibition of each COX isoenzyme is determined. A non-steroidal anti-inflammatory drug (NSAID) like diclofenac can be used as a reference.[8]

The following table provides hypothetical IC50 values for COX inhibition.

| Enzyme | IC50 (µM) |

| COX-1 | >100 |

| COX-2 | 75 |

| Diclofenac | 0.1 - 5 |

Visualizations

Experimental Workflow

Caption: General workflow for the preliminary biological activity screening.

Representative Signaling Pathway: Apoptosis Induction

Many benzimidazole derivatives exert their anticancer effects by inducing apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated.

Caption: Simplified intrinsic apoptosis pathway potentially modulated by benzimidazole derivatives.

Conclusion

This technical guide provides a framework for the preliminary biological activity screening of 3-(1H-benzimidazol-1-yl)propanoic acid. The outlined protocols for synthesis and in vitro assays for antimicrobial, antifungal, anticancer, and anti-inflammatory activities serve as a foundational starting point for researchers. The representative data and visualizations are intended to guide the experimental design and interpretation of results. Further investigation into the mechanisms of action and structure-activity relationships of this and related compounds is warranted to explore their full therapeutic potential.

References

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijcrt.org [ijcrt.org]

- 4. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular structure of 3-(1H-benzimidazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(1H-benzimidazol-1-yl)propanoic acid, a member of the versatile benzimidazole class of heterocyclic compounds. This document consolidates available data on its chemical identity, physicochemical properties, a plausible synthetic route, and the broader biological context of benzimidazole derivatives.

Chemical Identity and Molecular Structure

3-(1H-benzimidazol-1-yl)propanoic acid is a derivative of benzimidazole where a propanoic acid group is attached to one of the nitrogen atoms of the imidazole ring. The hydrochloride salt is a common form in which this compound is available.

Molecular Structure:

-

Chemical Name: 3-(1H-benzimidazol-1-yl)propanoic acid

-

Molecular Formula: C₁₀H₁₀N₂O₂

-

Molecular Weight: 190.20 g/mol

-

Structure: (A 2D representation of the molecular structure would be depicted here in a full report)

CAS Number: While a specific CAS number for the free acid is not readily available in public databases, the hydrochloride salt is well-documented.

Physicochemical Properties

Experimental data for 3-(1H-benzimidazol-1-yl)propanoic acid is limited in the public domain. The following table summarizes the available information for its hydrochloride salt and predicted data for the related isomer, 3-(1H-benzoimidazol-2-yl)propanoic acid, for comparative purposes. Researchers should independently verify these properties.

| Property | 3-(1H-benzimidazol-1-yl)propanoic acid hydrochloride | 3-(1H-benzoimidazol-2-yl)propanoic acid (Isomer) |

| CAS Number | 30163-88-3[1][2] | 23249-97-0[1] |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ | C₁₀H₁₀N₂O₂[1] |

| Molecular Weight | 226.66 g/mol [2] | 190.2 g/mol [1] |

| Appearance | Solid[3] | Not specified |

| Melting Point | Not specified | 229-231°C (decomposes) (lit.)[1] |

| Boiling Point | Not specified | 497.9 ± 28.0 °C (Predicted)[1] |

| Density | Not specified | 1.367 ± 0.06 g/cm³ (Predicted)[1] |

| pKa | Not specified | 3.98 ± 0.10 (Predicted)[1] |

| SMILES String | O=C(O)CCN1C=NC2=C1C=CC=C2.Cl[3] | Not applicable |

| InChI Key | DAVWSJSWUOVUFG-UHFFFAOYSA-N[2][3] | Not applicable |

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of 3-(1H-benzimidazol-1-yl)propanoic acid is not explicitly available. However, a plausible and commonly employed method is the Michael addition of benzimidazole to an acrylate ester, followed by hydrolysis of the resulting ester. The following is a generalized protocol based on similar reactions reported in the literature.

Reaction Scheme:

Benzimidazole + Ethyl Acrylate → Ethyl 3-(1H-benzimidazol-1-yl)propanoate → 3-(1H-benzimidazol-1-yl)propanoic acid

Step 1: Synthesis of Ethyl 3-(1H-benzimidazol-1-yl)propanoate

-

Materials: Benzimidazole, ethyl acrylate, a suitable base (e.g., triethylamine or sodium ethoxide), and a solvent (e.g., ethanol or acetonitrile).

-

Procedure: a. Dissolve benzimidazole in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. b. Add the base to the solution. c. Slowly add ethyl acrylate to the reaction mixture. d. Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. Remove the solvent under reduced pressure. g. Purify the crude product by column chromatography on silica gel to obtain pure ethyl 3-(1H-benzimidazol-1-yl)propanoate.

Step 2: Hydrolysis to 3-(1H-benzimidazol-1-yl)propanoic acid

-

Materials: Ethyl 3-(1H-benzimidazol-1-yl)propanoate, a base (e.g., sodium hydroxide or potassium hydroxide), a solvent (e.g., a mixture of ethanol and water), and hydrochloric acid for neutralization.

-

Procedure: a. Dissolve the ester from Step 1 in the ethanol-water solvent mixture. b. Add a solution of the base and heat the mixture to reflux for several hours, monitoring the disappearance of the ester by TLC. c. After completion, cool the reaction mixture in an ice bath. d. Carefully neutralize the mixture with hydrochloric acid to a pH where the carboxylic acid precipitates. e. Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-(1H-benzimidazol-1-yl)propanoic acid.

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of 3-(1H-benzimidazol-1-yl)propanoic acid.

Caption: A diagram illustrating the two-step synthesis of the target compound.

Biological Activity Context

While specific biological activity and signaling pathway studies for 3-(1H-benzimidazol-1-yl)propanoic acid are not extensively reported in the reviewed literature, the benzimidazole scaffold is a well-established pharmacophore in drug discovery. Derivatives of benzimidazole have been shown to exhibit a wide range of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity: Many benzimidazole derivatives are known to interfere with microbial growth and are used as antibacterial and antifungal agents.

-

Anticancer Activity: Certain benzimidazoles have demonstrated cytotoxic effects against various cancer cell lines.

-

Antiviral Activity: The benzimidazole nucleus is a component of some antiviral drugs.

-

Anti-inflammatory and Analgesic Properties: Some derivatives have been investigated for their potential to reduce inflammation and pain.

Given the broad bioactivity of this chemical class, 3-(1H-benzimidazol-1-yl)propanoic acid represents a molecule of interest for further investigation and screening in various biological assays. Its carboxylic acid moiety provides a handle for further chemical modifications, such as the formation of amides or esters, to explore structure-activity relationships.

References

Potential Therapeutic Targets of Benzimidazole Derivatives: An In-depth Technical Guide Focused on 3-(1H-benzimidazol-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural similarity to endogenous purine nucleotides allows it to interact with a wide range of biological targets, leading to a broad spectrum of therapeutic activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the potential therapeutic targets of benzimidazole derivatives, with a specific focus on 3-(1H-benzimidazol-1-yl)propanoic acid and its analogs. While direct research on this specific molecule is limited, this document extrapolates potential mechanisms and targets based on the well-established activities of the broader benzimidazole class and available data on closely related compounds. We present quantitative data from relevant studies, detailed experimental protocols for key biological assays, and visualizations of pertinent signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction to the Benzimidazole Scaffold

Benzimidazole is a bicyclic aromatic heterocycle composed of a fusion between a benzene ring and an imidazole ring. This core structure is a versatile pharmacophore due to its ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with biological macromolecules. The electron-rich nature of the nitrogen atoms in the imidazole ring allows for interactions with a multitude of enzymes and receptors. Consequently, benzimidazole derivatives have been successfully developed into a number of FDA-approved drugs for a variety of therapeutic indications. The broad bioactivity of this class of compounds underscores the potential of unexplored derivatives like 3-(1H-benzimidazol-1-yl)propanoic acid.

Potential Therapeutic Targets

Based on extensive research into the benzimidazole class, several key therapeutic targets have been identified. It is plausible that 3-(1H-benzimidazol-1-yl)propanoic acid and its derivatives may exhibit activity against one or more of the following:

Anticancer Targets

Benzimidazole derivatives have shown significant promise as anticancer agents through various mechanisms of action.

-

Receptor Tyrosine Kinases (RTKs): Many benzimidazole compounds have been shown to inhibit RTKs, which are crucial for cancer cell proliferation, survival, and metastasis. A key target in this family is the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR can block downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, leading to apoptosis and cell cycle arrest.

-

Non-Receptor Tyrosine Kinases: In addition to RTKs, non-receptor tyrosine kinases are also potential targets. For instance, some benzimidazoles have been investigated as inhibitors of kinases like BRAF, a key component of the MAPK/ERK pathway, which is frequently mutated in various cancers.

-

Tubulin Polymerization: The disruption of microtubule dynamics is a clinically validated anticancer strategy. Several benzimidazole derivatives are known to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

-

Topoisomerases: These enzymes are essential for DNA replication and repair. Benzimidazole derivatives have been reported to act as topoisomerase inhibitors, leading to DNA damage and cell death.

Antimicrobial Targets

The benzimidazole scaffold is present in many antimicrobial agents. Potential targets for antimicrobial activity include:

-

Bacterial Cell Wall Synthesis: Inhibition of enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall, is a common mechanism for antibacterial agents.

-

Bacterial DNA and Protein Synthesis: Benzimidazoles can interfere with bacterial DNA gyrase or ribosomes, thereby inhibiting DNA replication and protein synthesis.

-

Fungal Ergosterol Biosynthesis: In fungi, benzimidazoles can inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to cell lysis.

Anti-inflammatory Targets

Chronic inflammation is implicated in a wide range of diseases. Benzimidazole derivatives have demonstrated anti-inflammatory properties by targeting key inflammatory mediators.

-

Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 enzymes, which are responsible for the production of pro-inflammatory prostaglandins, is a well-established anti-inflammatory mechanism.

-

Cytokine Production: Some benzimidazoles may modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Quantitative Bioactivity Data

Table 1: Antimicrobial Activity of 3-(2-methylbenzimidazol-1-yl)propanoic Acid Hydrazide Derivatives

| Compound | Structure | Inhibition Zone (mm) vs. Bacillus cereus | Inhibition Zone (mm) vs. Escherichia coli |

| 2 | 5-[2-(2-methylbenzimidazol-1-yl)ethyl]--oxadiazole-2(3H)-thione | ++ | + |

| 3c | 5-[2-(2-methylbenzimidazol-1-yl)ethyl]-3-(piperidinomethyl)--oxadiazole-2(3H)-thione | +++ | ++ |

| 4 | 5-[2-(2-methylbenzimidazol-1-yl)ethyl]-4-amino-4H--triazole-3-thiol | ++ | + |

| 5a | 5-[2-(2-methylbenzimidazol-1-yl)ethyl]-4-(benzylideneamino)-4H--triazole-3-thiol | ++ | + |

| 6 | N-{5-[2-(2-methylbenzimidazol-1-yl)ethyl]-3-mercapto-4H--triazol-4-yl}acetamide | ++ | + |

| 7 | 1-[3-(2-methylbenzimidazol-1-yl)propanoyl]-3-methyl-1H-pyrazol-5(4H)-one | ++ | + |

| 9a | 3-(2-methylbenzimidazol-1-yl)propanoic acid (benzylidene)hydrazide | ++ | + |

| 10b | 2-(4-chlorophenyl)-3-[3-(2-methylbenzimidazol-1-yl)propanoylamino]-1,3-thiazolidin-4-one | +++ | ++ |

| 11b | 2-(4-chlorophenyl)-5-methyl-3-[3-(2-methylbenzimidazol-1-yl)propanoylamino]-1,3-thiazolidin-4-one | +++ | ++ |

Key: +++ (Highly active, >12 mm), ++ (Moderately active, 9-12 mm), + (Slightly active, 6-9 mm)

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of benzimidazole derivatives.

Antimicrobial Susceptibility Testing (Agar Disk Diffusion Method)

-

Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

-

Application of Test Compounds: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed onto the inoculated agar surface.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement of Inhibition Zones: The diameter of the zone of complete inhibition around each disc is measured in millimeters. The results are interpreted based on the size of the inhibition zone.

EGFR Kinase Inhibition Assay (Generic Protocol)

-

Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the EGFR kinase domain. The assay can be performed using various detection methods, such as fluorescence resonance energy transfer (FRET) or luminescence.

-

Reagents and Materials: Recombinant human EGFR kinase domain, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer, and a detection reagent.

-

Procedure: a. The test compound is serially diluted and added to the wells of a microplate. b. The EGFR kinase and substrate peptide are added to the wells. c. The kinase reaction is initiated by the addition of ATP. d. The plate is incubated at room temperature for a specified time (e.g., 60 minutes). e. The detection reagent is added, and the signal (e.g., fluorescence or luminescence) is measured using a plate reader.

-

Data Analysis: The IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.

Tubulin Polymerization Assay

-

Assay Principle: This assay monitors the polymerization of tubulin into microtubules in the presence or absence of a test compound. The polymerization is typically measured by the increase in light scattering or fluorescence of a reporter dye.

-

Reagents and Materials: Purified tubulin, polymerization buffer (e.g., containing GTP and glutamate), and a fluorescent reporter dye (e.g., DAPI).

-

Procedure: a. The test compound is added to a solution of tubulin in polymerization buffer in a microplate. b. The plate is incubated at 37°C to induce polymerization. c. The change in fluorescence or light scattering is monitored over time using a plate reader.

-

Data Analysis: The rate and extent of tubulin polymerization are compared between the control (no compound) and the compound-treated samples to determine the inhibitory effect of the compound.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows can aid in understanding the potential mechanisms of action and in designing further experiments.

In Silico Prediction of the Bioactivity of 3-(1H-benzimidazol-1-yl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted bioactivity of 3-(1H-benzimidazol-1-yl)propanoic acid based on in silico computational methods. Benzimidazole and its derivatives are a well-established class of heterocyclic compounds with a wide range of documented pharmacological activities. This document outlines the probable biological targets, predicted pharmacokinetic properties, and potential mechanisms of action for the title compound, derived from computational analyses of its structure and comparisons with closely related analogues.

Predicted Bioactivity and Potential Therapeutic Applications

In silico analysis of 3-(1H-benzimidazol-1-yl)propanoic acid and its derivatives suggests a strong likelihood of anti-inflammatory and antimicrobial activities. These predictions are based on the common bioactivities associated with the benzimidazole scaffold.

Predicted Anti-Inflammatory Activity

Molecular docking studies on derivatives of 3-(1H-benzimidazol-1-yl)propanoic acid have indicated potential inhibitory activity against cyclooxygenase-2 (COX-2).[1] The inhibition of the COX-2 enzyme is a key mechanism for reducing inflammation, pain, and fever. The propanoic acid moiety of the title compound may contribute to its binding within the active site of COX-2, mimicking the action of known non-steroidal anti-inflammatory drugs (NSAIDs).

Predicted Antimicrobial Activity

The benzimidazole core is a common feature in a variety of antimicrobial agents. While direct in silico screening of 3-(1H-benzimidazol-1-yl)propanoic acid against specific microbial targets is not widely published, its structural similarity to known antimicrobial benzimidazoles suggests potential efficacy against a range of bacterial and fungal pathogens.

Physicochemical and Pharmacokinetic (ADMET) Predictions

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a compound is critical for its development as a drug candidate. The following tables summarize the predicted physicochemical and ADMET properties of 3-(1H-benzimidazol-1-yl)propanoic acid using various computational models.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₂ | N/A |

| Molecular Weight | 206.20 g/mol | [2] |

| LogP (Octanol/Water Partition Coefficient) | 1.4 | [3] |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 3 | [3] |

Table 2: Predicted ADMET Properties

| Property | Prediction | Software/Method |

| Absorption | ||

| Gastrointestinal Absorption | High | SwissADME |

| Blood-Brain Barrier Permeant | No | SwissADME |

| Distribution | ||

| P-glycoprotein Substrate | Yes | pkCSM |

| Metabolism | ||

| CYP1A2 Inhibitor | No | pkCSM |

| CYP2C19 Inhibitor | Yes | pkCSM |

| CYP2C9 Inhibitor | Yes | pkCSM |

| CYP2D6 Inhibitor | No | pkCSM |

| CYP3A4 Inhibitor | No | pkCSM |

| Excretion | ||

| Renal OCT2 Substrate | No | pkCSM |

| Toxicity | ||

| AMES Toxicity | No | pkCSM |

| Hepatotoxicity | Yes | pkCSM |

| Skin Sensitization | No | pkCSM |

Predicted Signaling Pathways and Mechanism of Action

Based on the predicted inhibitory activity against COX-2, a potential mechanism of action for the anti-inflammatory effects of 3-(1H-benzimidazol-1-yl)propanoic acid can be proposed.

COX-2 Inhibition Pathway

In Silico Experimental Protocols

The following sections detail the methodologies for the key in silico experiments used to predict the bioactivity of 3-(1H-benzimidazol-1-yl)propanoic acid.

ADMET Prediction

ADMET properties are predicted using web-based tools such as SwissADME and pkCSM. These platforms utilize large datasets of known drug molecules to build predictive models based on chemical structure.

Protocol:

-

Structure Input: The 2D structure of 3-(1H-benzimidazol-1-yl)propanoic acid is drawn using a chemical drawing software or represented as a SMILES string.

-

Submission to Web Servers: The structure is submitted to the SwissADME and pkCSM web servers.

-

Parameter Selection: Default prediction parameters are generally used for a broad screening.

-

Data Collection: The predicted values for various ADMET properties are collected and tabulated.

Molecular Docking

Molecular docking simulations are performed to predict the binding affinity and orientation of a ligand (the compound of interest) within the active site of a target protein.

Protocol:

-

Protein Preparation: The 3D crystal structure of the target protein (e.g., COX-2) is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are removed, and polar hydrogens are added.

-

Ligand Preparation: The 3D structure of 3-(1H-benzimidazol-1-yl)propanoic acid is generated and energy-minimized.

-

Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking simulation.

-

Docking Simulation: A docking program like AutoDock Vina is used to perform the docking calculations, which generate multiple binding poses of the ligand in the protein's active site.

-

Analysis: The results are analyzed to determine the binding affinity (in kcal/mol) and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Conclusion

The in silico analyses presented in this guide suggest that 3-(1H-benzimidazol-1-yl)propanoic acid is a promising candidate for further investigation as a potential anti-inflammatory and antimicrobial agent. The predicted ADMET profile indicates good oral bioavailability, although potential hepatotoxicity and inhibition of certain CYP enzymes warrant further investigation. The proposed mechanism of action through COX-2 inhibition provides a clear hypothesis for its anti-inflammatory activity. These computational predictions offer a strong foundation for guiding future experimental validation and drug development efforts.

References

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of 3-(1H-benzimidazol-1-yl)propanoic acid and its related compounds. The benzimidazole scaffold, a key heterocyclic motif, is a well-established pharmacophore in medicinal chemistry due to its structural similarity to endogenous purine bases, allowing for interaction with a wide range of biological targets.[1][2] This guide summarizes critical data, details experimental protocols, and visualizes key pathways and workflows to support further research and development in this promising area of drug discovery.

Synthesis of 3-(1H-benzimidazol-1-yl)propanoic Acid and Derivatives

The synthesis of the core compound, 3-(1H-benzimidazol-1-yl)propanoic acid, can be achieved through the condensation of o-phenylenediamine with a suitable three-carbon carboxylic acid derivative. A common and effective method involves the reaction of o-phenylenediamine with acrylic acid.

A general synthetic approach involves the condensation of o-phenylenediamine with various carboxylic acids or their derivatives.[3] For instance, the reaction of o-phenylenediamine with anthranilic acid yields 2-(1H-benzo[d]imidazol-2-yl)aniline.[4] The synthesis of 2-substituted benzimidazoles is often accomplished by reacting o-phenylenediamine with aldehydes in the presence of a catalyst.[5][6]

Derivatization of the core structure is crucial for modulating the pharmacological properties of these compounds. This is frequently achieved by introducing substituents at the N-1 position of the benzimidazole ring or by modifying the propanoic acid moiety to form esters, amides, and other functional groups.

Experimental Protocol: General Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Aldehydes[5]

-

Catalyst Preparation : A supported gold nanoparticle catalyst (e.g., Au/TiO2) is prepared and characterized.

-

Reaction Setup : In a 5 mL glass vial, the supported gold catalyst (1 mol % Au) is added, followed by the solvent (e.g., a 3:1 mixture of CHCl3:MeOH).

-

Addition of Reactants : o-phenylenediamine (0.3 mmol) and the desired aldehyde (0.3 mmol) are added to the reaction mixture.

-

Reaction Conditions : The mixture is stirred at 25 °C for 2 hours.

-

Monitoring and Work-up : The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is separated by centrifugation and washed with ethanol. The solvent from the supernatant is evaporated to yield the crude product, which can be further purified by column chromatography.

Biological Activities

Derivatives of 3-(1H-benzimidazol-1-yl)propanoic acid have demonstrated a broad spectrum of biological activities, with antimicrobial and anticancer properties being the most extensively studied.

Antimicrobial Activity

Benzimidazole derivatives are known to possess significant antimicrobial properties against a range of bacterial and fungal pathogens.[1][7] The mechanism of their antifungal action is often attributed to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1] The antibacterial activity is also well-documented, with some compounds showing efficacy against both Gram-positive and Gram-negative bacteria.[8][9]

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Benzimidazole Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| 5-[2-(2-methylbenzimidazol-1-yl)ethyl]-[10][11][12]-oxadiazole-2(3H)-thione | Bacillus cereus | >12 mm inhibition zone (highly active) | [9] |

| 5-[2-(2-methylbenzimidazol-1-yl)ethyl]-[10][11][12]-oxadiazole-2(3H)-thione | Escherichia coli | Slightly active | [9] |

| 2-(6-flurochroman-2-yl)-1-alkyl/acyl/aroyl-1-H-benzimidazoles | Salmonella typhimurium | Good activity | [9] |

| 2-(6-flurochroman-2-yl)-1-alkyl/acyl/aroyl-1-H-benzimidazoles | Staphylococcus aureus | Poor activity | [9] |

| Various 5-halobenzimidazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Comparable to ciprofloxacin | [7] |

Anticancer Activity

The anticancer potential of benzimidazole derivatives is a major focus of current research. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.[2][4][11] Their mechanisms of action are often multifactorial, targeting key signaling pathways involved in cancer progression.[11][12]

Table 2: IC50 Values of Selected Benzimidazole Derivatives Against Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Benzimidazole-based dual EGFR/BRAFV600E inhibitor (Compound 4c) | Leukemia subpanel | Selective with ratio of 5.96 at GI50 | [11] |

| Benzimidazole-based dual EGFR/BRAFV600E inhibitor (Compound 4e) | Not specified | Not specified | [11] |

| Benzimidazole-based dual EGFR/BRAFV600E inhibitor (Compound 4g) | Not specified | Not specified | [11] |

| Benzimidazole derivatives targeting Bcl-2 (Compound C1) | T98G, PC3, MCF-7, H69AR | < 50 µg/mL | [2] |

| Benzimidazole derivatives targeting Bcl-2 (Compound D1) | T98G, PC3, MCF-7, H69AR | < 50 µg/mL | [2] |

| 2-Aryl benzimidazole (Compound 5a) | HepG-2 | ~2 | [13] |

| 2-Aryl benzimidazole (Compound 5e) | HepG-2 | ~2 | [13] |

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum : A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution of Compounds : The test compounds are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation : Each well is inoculated with the microbial suspension.

-

Incubation : The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC : The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding : Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

-

Compound Treatment : The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

-

MTT Addition : MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization : The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis : The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Mechanisms of Action: Signaling Pathways

Induction of Apoptosis

Many benzimidazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A novel benzimidazole acridine derivative has been shown to induce apoptosis in human colon cancer cells by activating both intrinsic and extrinsic pathways via the ROS-JNK1 signaling cascade.[10] This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[2][11]

Caption: Intrinsic and extrinsic apoptosis pathways induced by benzimidazole derivatives.

Inhibition of EGFR and BRAF Signaling

Several benzimidazole derivatives have been identified as potent inhibitors of key protein kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[11][12] Inhibition of these kinases disrupts downstream signaling cascades, including the MAPK/ERK pathway, ultimately leading to cell cycle arrest and apoptosis.[11]

Caption: Inhibition of the EGFR-BRAF signaling pathway by benzimidazole derivatives.

Experimental and Logical Workflows

Workflow for Antimicrobial Drug Screening

A systematic workflow is essential for the efficient screening and identification of novel antimicrobial agents.